Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of (2-Fluoro-3-methoxypyridin-4-yl)methanol
Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of (2-Fluoro-3-methoxypyridin-4-yl)methanol
Executive Summary
(2-Fluoro-3-methoxypyridin-4-yl)methanol is a highly versatile, multi-functionalized pyridine building block extensively utilized in medicinal chemistry and drug discovery. Featuring a unique substitution pattern—a fluorine atom at C2, a methoxy group at C3, and a hydroxymethyl group at C4—this compound offers orthogonal reactivity profiles. This whitepaper provides an in-depth analysis of its physicochemical properties, structural nuances, and validated synthetic protocols, serving as a definitive guide for researchers developing novel therapeutics, such as[1] and[2].
Chemical Identity and Structural Analysis
The structural architecture of (2-Fluoro-3-methoxypyridin-4-yl)methanol dictates its chemical behavior. The pyridine core is inherently electron-deficient, a property further exacerbated by the highly electronegative fluorine atom at the C2 position.
Electronic and Steric Effects:
-
C2-Fluorine: Exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the pyridine nitrogen, rendering it minimally basic. Furthermore, it activates the C2 position for Nucleophilic Aromatic Substitution (SNAr)[3].
-
C3-Methoxy: Donates electron density through resonance (+M) into the ring, partially offsetting the electron deficiency at ortho and para positions. Crucially, in synthetic workflows, the oxygen lone pairs serve as a directing group for ortho-metalation[4].
-
C4-Hydroxymethyl: Provides a primary alcohol handle capable of hydrogen bonding, which influences the molecule's solid-state packing and solubility. It is a prime site for oxidation or activation (e.g., conversion to a leaving group).
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | (2-Fluoro-3-methoxypyridin-4-yl)methanol |
| CAS Registry Number | 1227564-29-5[5] |
| Molecular Formula | C7H8FNO2[6] |
| Molecular Weight | 157.14 g/mol [7] |
| SMILES String | COc1c(CO)ccnc1F |
| Topological Polar Surface Area (TPSA) | 42.4 Ų |
| Hydrogen Bond Donors | 1 (-OH) |
| Hydrogen Bond Acceptors | 4 (N, F, O, O) |
Synthetic Methodologies and Experimental Workflows
Synthesizing (2-Fluoro-3-methoxypyridin-4-yl)methanol requires precise regiocontrol. The most reliable approach leverages Directed Ortho-Metalation (DoM). The C3-methoxy group acts as a Directed Metalation Group (DMG), coordinating with the lithium counterion of a strong base to selectively deprotonate the adjacent C4 position.
Step-by-Step Methodology: Regioselective Synthesis via DoM
Step 1: Methylation of 2-Fluoropyridin-3-ol
-
Objective: Protect the hydroxyl group and establish the DMG.
-
Procedure:
-
Dissolve 2-fluoropyridin-3-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K2CO3, 2.0 eq) and stir for 15 minutes at room temperature.
-
Dropwise add methyl iodide (MeI, 1.5 eq).
-
Causality: MeI is highly electrophilic, and K2CO3 is a sufficient base to deprotonate the phenol-like -OH, driving the SN2 alkylation[8].
-
Stir at room temperature for 6 hours[1].
-
-
Validation: Quench an aliquot in water, extract with EtOAc, and analyze via LC-MS. The disappearance of starting material and appearance of the target mass (m/z 128.1[M+H]+) validates the reaction.
Step 2: Directed Ortho-Metalation and Formylation
-
Objective: Introduce the carbon framework at C4.
-
Procedure:
-
Dissolve the purified [8] (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere. Cool to -78 °C.
-
Slowly add Lithium Diisopropylamide (LDA, 1.2 eq).
-
Causality: LDA is a bulky, non-nucleophilic base. It coordinates to the C3-methoxy oxygen, selectively abstracting the C4 proton over the C6 proton due to proximity and the inductive acidification by the methoxy group[2].
-
Stir at -78 °C for 1 hour to ensure complete lithiation.
-
Add anhydrous DMF (1.5 eq) dropwise.
-
Causality: DMF acts as a formylating agent. The C4-lithio species attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate that collapses upon aqueous workup to yield the aldehyde.
-
-
Validation: TLC monitoring (UV active). LC-MS should show m/z 156.1 [M+H]+ for 2-fluoro-3-methoxyisonicotinaldehyde.
Step 3: Reduction to Primary Alcohol
-
Objective: Reduce the aldehyde to the target methanol derivative.
-
Procedure:
-
Dissolve the crude 2-fluoro-3-methoxyisonicotinaldehyde in methanol and cool to 0 °C.
-
Add Sodium Borohydride (NaBH4, 1.0 eq) in portions.
-
Causality: NaBH4 is a mild reducing agent perfectly suited for aldehydes, avoiding over-reduction or unwanted defluorination of the pyridine ring.
-
Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Quench with saturated NH4Cl solution to destroy excess hydride.
-
-
Validation: 1H NMR (CDCl3) will show a diagnostic singlet around δ 4.7 ppm integrating for 2 protons (-CH2OH), confirming the final structure.
Step-by-step synthetic workflow for (2-Fluoro-3-methoxypyridin-4-yl)methanol.
Reactivity and Downstream Applications in Drug Discovery
The strategic placement of functional groups on this scaffold makes it an ideal precursor for complex Active Pharmaceutical Ingredients (APIs).
Nucleophilic Aromatic Substitution (SNAr) at C2: The C2-fluorine is highly labile towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. In the development of[1], this position is frequently exploited to introduce complex amine side chains. Heating the compound with a primary or secondary amine in the presence of a base (e.g., DIPEA) in a polar aprotic solvent (like DMSO) results in rapid displacement of the fluoride ion.
Functionalization of the C4-Hydroxymethyl Group: The primary alcohol serves as a versatile synthetic handle:
-
Halogenation: Treatment with Thionyl Chloride (SOCl2) or Phosphorus Tribromide (PBr3) converts the alcohol into a chloromethyl or bromomethyl group. This activated benzylic-like halide can subsequently undergo SN2 reactions with various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions.
-
Oxidation: If a different oxidation state is required, the alcohol can be cleanly oxidized back to the aldehyde using Dess-Martin Periodinane (DMP), enabling reductive amination sequences with complex amines.
Divergent reactivity map showcasing downstream applications in medicinal chemistry.
References
- US20250304549A1 - Hydroxyamide derivative and use thereof | Google P
- WO2023159981A1 - Imidazopyridazine Derivative, Preparation Method Therefor, Pharmaceutical Composition Thereof and Use Thereof | Google P
-
2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809 | PubChem |[Link]
Sources
- 1. US20250304549A1 - Hydroxyamide derivative and use thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US11866414B2 - Substituted heterocyclic compounds - Google Patents [patents.google.com]
- 5. (2-fluoro-3-methoxypyridin-4-yl)methanol [sigmaaldrich.com]
- 6. (2-fluoro-3-methoxypyridin-4-yl)methanol [sigmaaldrich.com]
- 7. 48047 | Sigma-Aldrich [sigmaaldrich.com]
- 8. Pyridine, 2-fluoro-3-methoxy- (9CI) | 163234-74-0 [chemicalbook.com]
